Cas no 925394-94-1 (N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide)
![N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide structure](https://ja.kuujia.com/scimg/cas/925394-94-1x500.png)
N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 925394-94-1
- EN300-26592194
- Z45616514
- N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide
-
- インチ: 1S/C14H12ClN3O3S/c15-12-6-4-11(5-7-12)8-10-22(20,21)18-17-14(19)13-3-1-2-9-16-13/h1-10,18H,(H,17,19)/b10-8+
- InChIKey: JUYKPWHKUJKVTJ-CSKARUKUSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C=C/S(NNC(C1C=CC=CN=1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 337.0287901g/mol
- どういたいしつりょう: 337.0287901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 496
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 96.5Ų
N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592194-0.05g |
N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide |
925394-94-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
10. Book reviews
N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazideに関する追加情報
N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide (CAS No. 925394-94-1): A Comprehensive Overview
N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide, identified by its CAS number 925394-94-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative has garnered attention due to its unique structural features and potential applications in drug discovery and molecular medicine. The compound's molecular framework, characterized by a pyridine core conjugated with a sulfonyl group and an ethene moiety, positions it as a versatile scaffold for further functionalization and derivatization.
The< strong>pyridine ring, a cornerstone in medicinal chemistry, contributes to the compound's solubility, bioavailability, and interaction with biological targets. The presence of a< strong>4-chlorophenyl substituent introduces electronic and steric effects that can modulate the compound's pharmacokinetic properties. Additionally, the< strong>ethenesulfonyl group serves as a key pharmacophore, enhancing binding affinity to biological receptors. The terminal< strong>carbohydrazide moiety further extends the compound's potential for chemical modification, enabling the synthesis of more complex derivatives.
In recent years, the development of novel therapeutic agents has been heavily influenced by advancements in computational chemistry and high-throughput screening techniques. The< strong>N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide (CAS No. 925394-94-1) has been explored in several computational studies aimed at identifying new pharmacological targets. Its structural motifs have been found to exhibit promising interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The formation of the pyridine-sulfonyl linkage is particularly critical, as it determines the compound's overall reactivity and biological activity. Recent methodologies have focused on optimizing reaction conditions to improve yield and purity, leveraging green chemistry principles to minimize waste and energy consumption.
One of the most compelling aspects of< strong>N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide is its potential as a building block for drug candidates. Researchers have demonstrated its utility in generating libraries of derivatives with tailored properties for specific therapeutic applications. For instance, modifications at the< strong>4-chlorophenyl group have led to compounds with enhanced selectivity for certain enzymes, reducing off-target effects.
The compound's< strong>carbohydrazide functionality has also been exploited in prodrug design, where it serves as a linker that can be cleaved under physiological conditions to release an active pharmaceutical ingredient. This approach has shown promise in improving drug delivery systems and bioavailability.
Efforts to understand the mechanistic basis of< strong>N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide's biological activity have led to insights into how small molecules interact with biological systems at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding modes with target proteins. These studies not only enhance our understanding of drug-receptor interactions but also inform the design of next-generation therapeutics.
The pharmaceutical industry continues to invest in innovative approaches to leverage compounds like< strong>N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide. Collaborative efforts between academic researchers and industry scientists are driving forward preclinical trials aimed at evaluating its efficacy and safety profiles. Preliminary results suggest that derivatives of this compound may exhibit significant therapeutic potential in treating various diseases.
The future of drug discovery will likely see an increased reliance on interdisciplinary approaches that combine synthetic chemistry, computational modeling, and biological testing. The< strong>N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide (CAS No. 925394-94-1) exemplifies how such integrative strategies can lead to breakthroughs in medicinal chemistry.
925394-94-1 (N'-[2-(4-chlorophenyl)ethenesulfonyl]pyridine-2-carbohydrazide) 関連製品
- 26732-61-6(4-Quinolacetic Acid tert-Butyl Ester)
- 198078-57-8((6-Thien-2-ylpyrid-3-yl)methanol)
- 93348-22-2(Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts)
- 2309449-32-7(Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate)
- 1965310-09-1(Tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate)
- 1806393-53-2(1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one)
- 851947-40-5(ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 1898001-94-9(1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine)
- 497083-24-6(3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid)
- 2171745-77-8(4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)




